3-[(3-Bromobenzyl)sulfonyl]propanoic acid
Overview
Description
Preparation Methods
The synthesis of 3-[(3-Bromobenzyl)sulfonyl]propanoic acid typically involves the reaction of 3-bromobenzyl chloride with sodium sulfite to form the sulfonyl intermediate, which is then reacted with propanoic acid under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-[(3-Bromobenzyl)sulfonyl]propanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include sulfone derivatives, alcohols, and substituted benzyl compounds .
Scientific Research Applications
3-[(3-Bromobenzyl)sulfonyl]propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(3-Bromobenzyl)sulfonyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity . The sulfonyl group is known to form strong interactions with amino acid residues in proteins, which can inhibit enzyme activity or alter protein function . The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
3-[(3-Bromobenzyl)sulfonyl]propanoic acid can be compared with other similar compounds, such as:
3-[(3-Chlorobenzyl)sulfonyl]propanoic acid: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and interaction profiles.
3-[(3-Methylbenzyl)sulfonyl]propanoic acid: Contains a methyl group instead of a halogen, resulting in different chemical properties and applications.
3-[(3-Nitrobenzyl)sulfonyl]propanoic acid: The presence of a nitro group significantly alters the electronic properties and reactivity of the compound.
The uniqueness of this compound lies in its specific combination of the bromine atom and sulfonyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(3-bromophenyl)methylsulfonyl]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4S/c11-9-3-1-2-8(6-9)7-16(14,15)5-4-10(12)13/h1-3,6H,4-5,7H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKRBSDSEBBJFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CS(=O)(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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